N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine
Description
N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine is a tertiary amine derivative featuring a pyrrolidine core substituted with a butyl group and a 4-chlorobenzyl moiety. This compound is structurally characterized by its nitrogen-containing heterocycle and aromatic chlorinated substituent, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
820984-51-8 |
|---|---|
Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
N-butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-2-3-10-18(15-8-9-17-11-15)12-13-4-6-14(16)7-5-13/h4-7,15,17H,2-3,8-12H2,1H3 |
InChI Key |
NMZVKMYTIXXSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Types of Reactions:
Oxidation: N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Derivatives with different substituents replacing the 4-chlorobenzyl group.
Scientific Research Applications
Structure and Properties
The molecular formula of N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine is with a molecular weight of 287.79 g/mol. The compound features a pyrrolidine ring, which is known for its versatile biological activities.
Enzyme Inhibition
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as inhibitors of various enzymes. For instance, compounds with similar structures have been shown to inhibit Leishmania N-myristoyltransferase (NMT), which is crucial for the survival of the parasite responsible for leishmaniasis. Inhibition of this enzyme could lead to new therapeutic strategies against this neglected tropical disease .
Anticancer Activity
Pyrrolidine derivatives have also been investigated for their anticancer properties. For example, compounds containing the pyrrolidine core have demonstrated significant activity against cancer cell lines by interfering with critical cellular processes such as apoptosis and proliferation. The incorporation of a 4-chlorophenyl group has been associated with enhanced efficacy against specific cancer types .
Activity Against Bacterial Strains
This compound and its analogs have shown promising results in antimicrobial studies. Research indicates that certain derivatives exhibit potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .
Antituberculosis Potential
The compound's derivatives have also been explored for their antituberculosis activity. Some pyrrolidine-based compounds were found to exhibit better efficacy compared to established antituberculosis drugs, suggesting their potential as new therapeutic agents in treating resistant strains of Mycobacterium tuberculosis .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Poyraz et al., 2023 | Enzyme Inhibition | Identified pyrrolidine derivatives as potent inhibitors of cholinesterases with low IC50 values (0.029 µM) |
| Sreekanth & Jha, 2020 | Antimicrobial Activity | Demonstrated that pyrrolidine derivatives showed significant antibacterial activity against A. baumannii and A. hydrophila |
| PMC4211304 | Leishmania NMT Inhibition | Developed highly selective inhibitors based on structure-guided design leading to improved potency against Leishmania species |
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from related compounds in the patents:
Cyclopentanone Derivatives ()
The intermediate 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone shares the 4-chlorobenzyl substituent with the target compound. Key differences include:
- Core structure: Cyclopentanone (a ketone-containing cyclic hydrocarbon) vs. pyrrolidine (a saturated nitrogen-containing heterocycle).
- Functional groups: A ketone group in the cyclopentanone derivative vs. a tertiary amine in the pyrrolidine compound.
Pyrazole/Pyridine-Containing Amines ()
Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine and 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine differ significantly:
- Heterocyclic systems : Pyrazole-pyridine hybrids vs. pyrrolidine.
- Substituents : Cyclopropyl or methylthiopropyl groups vs. butyl and 4-chlorobenzyl groups.
- Synthetic routes: Copper-catalyzed coupling reactions (for pyrazole derivatives) vs.
Research Findings and Limitations
In contrast, the cyclopentanone derivative is synthesized via hydrolysis of ester intermediates , while pyrazole amines employ copper-catalyzed cross-coupling .
Biological Relevance : The 4-chlorophenyl group is common in fungicides (e.g., metconazole) , suggesting the target compound could exhibit similar bioactivity. However, its tertiary amine core might enhance solubility or receptor-binding properties compared to ketone or pyrazole analogs.
Data Gaps: No experimental data (e.g., NMR, melting point, bioassays) for N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine are available in the provided evidence, limiting direct comparisons.
Biological Activity
N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a butyl group . Its molecular formula is with a molecular weight of approximately 283.84 g/mol. The structural components are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure is synthesized through cyclization reactions involving suitable precursors.
- Substitution Reactions : The butyl and 4-chlorophenyl groups are introduced via nucleophilic substitution methods.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic processes.
Pharmacological Studies
Various studies have evaluated the pharmacological properties of this compound:
- Antibacterial Activity : Preliminary screening has indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antitumor Effects : Research indicates potential antitumor properties, although further studies are necessary to confirm these findings .
Case Study 1: Antibacterial Screening
A study assessed the antibacterial efficacy of several derivatives, including this compound. The results showed that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-butyl-N-(4-chlorophenyl)methyl-pyrrolidin-3-amine | Salmonella typhi | 32 |
| N-butyl-N-(4-chlorophenyl)methyl-pyrrolidin-3-amine | Bacillus subtilis | 16 |
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, N-butyl-N-(4-chlorophenyl)methyl-pyrrolidin-3-amine was found to significantly inhibit AChE activity, suggesting its potential use in treating conditions like Alzheimer's disease .
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